Cas no 2649053-37-0 (5-chloro-2-(2-isocyanatopropan-2-yl)-1H-indole)

5-chloro-2-(2-isocyanatopropan-2-yl)-1H-indole 化学的及び物理的性質
名前と識別子
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- 5-chloro-2-(2-isocyanatopropan-2-yl)-1H-indole
- 2649053-37-0
- EN300-1992877
-
- インチ: 1S/C12H11ClN2O/c1-12(2,14-7-16)11-6-8-5-9(13)3-4-10(8)15-11/h3-6,15H,1-2H3
- InChIKey: JTVLEEMQTMXUCC-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)C=C(C(C)(C)N=C=O)N2
計算された属性
- せいみつぶんしりょう: 234.0559907g/mol
- どういたいしつりょう: 234.0559907g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 312
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 45.2Ų
5-chloro-2-(2-isocyanatopropan-2-yl)-1H-indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1992877-0.25g |
5-chloro-2-(2-isocyanatopropan-2-yl)-1H-indole |
2649053-37-0 | 0.25g |
$1196.0 | 2023-09-16 | ||
Enamine | EN300-1992877-1.0g |
5-chloro-2-(2-isocyanatopropan-2-yl)-1H-indole |
2649053-37-0 | 1g |
$1299.0 | 2023-06-03 | ||
Enamine | EN300-1992877-1g |
5-chloro-2-(2-isocyanatopropan-2-yl)-1H-indole |
2649053-37-0 | 1g |
$1299.0 | 2023-09-16 | ||
Enamine | EN300-1992877-0.5g |
5-chloro-2-(2-isocyanatopropan-2-yl)-1H-indole |
2649053-37-0 | 0.5g |
$1247.0 | 2023-09-16 | ||
Enamine | EN300-1992877-10.0g |
5-chloro-2-(2-isocyanatopropan-2-yl)-1H-indole |
2649053-37-0 | 10g |
$5590.0 | 2023-06-03 | ||
Enamine | EN300-1992877-0.05g |
5-chloro-2-(2-isocyanatopropan-2-yl)-1H-indole |
2649053-37-0 | 0.05g |
$1091.0 | 2023-09-16 | ||
Enamine | EN300-1992877-5.0g |
5-chloro-2-(2-isocyanatopropan-2-yl)-1H-indole |
2649053-37-0 | 5g |
$3770.0 | 2023-06-03 | ||
Enamine | EN300-1992877-10g |
5-chloro-2-(2-isocyanatopropan-2-yl)-1H-indole |
2649053-37-0 | 10g |
$5590.0 | 2023-09-16 | ||
Enamine | EN300-1992877-0.1g |
5-chloro-2-(2-isocyanatopropan-2-yl)-1H-indole |
2649053-37-0 | 0.1g |
$1144.0 | 2023-09-16 | ||
Enamine | EN300-1992877-2.5g |
5-chloro-2-(2-isocyanatopropan-2-yl)-1H-indole |
2649053-37-0 | 2.5g |
$2548.0 | 2023-09-16 |
5-chloro-2-(2-isocyanatopropan-2-yl)-1H-indole 関連文献
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
5-chloro-2-(2-isocyanatopropan-2-yl)-1H-indoleに関する追加情報
Comprehensive Introduction to 5-chloro-2-(2-isocyanatopropan-2-yl)-1H-indole (CAS No. 2649053-37-0)
5-chloro-2-(2-isocyanatopropan-2-yl)-1H-indole (CAS No. 2649053-37-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the indole family, a class of heterocyclic compounds widely studied for their biological activities. The presence of both chloro and isocyanate functional groups in its structure makes it a versatile intermediate for synthesizing more complex molecules.
In recent years, researchers have focused on the potential applications of 5-chloro-2-(2-isocyanatopropan-2-yl)-1H-indole in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. Its indole core is a common motif in many FDA-approved drugs, which has led to increased interest in its derivatives. The compound's CAS No. 2649053-37-0 is frequently searched in academic databases, reflecting its relevance in cutting-edge research.
One of the key trends in organic chemistry is the exploration of sustainable synthesis methods. 5-chloro-2-(2-isocyanatopropan-2-yl)-1H-indole has been investigated in green chemistry approaches, such as catalyst-free reactions and solvent-free conditions, aligning with the global push for environmentally friendly practices. This aligns with the growing demand for eco-friendly chemical synthesis among researchers and industries.
The compound's isocyanate group is particularly noteworthy, as it enables diverse reactivity, including nucleophilic additions and cyclization reactions. This feature has made 5-chloro-2-(2-isocyanatopropan-2-yl)-1H-indole a valuable building block in medicinal chemistry, where researchers often seek modular compounds for rapid analog synthesis. Its chloro-substituted indole structure also contributes to enhanced binding affinity in biological systems, a property highly sought after in drug design.
Analytical characterization of CAS No. 2649053-37-0 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's purity and structural integrity, which are critical for research applications. The growing availability of spectral data for this compound in public databases has facilitated its adoption in various studies.
From a commercial perspective, 5-chloro-2-(2-isocyanatopropan-2-yl)-1H-indole is primarily supplied to research institutions and pharmaceutical companies engaged in early-stage drug discovery. Its market demand correlates with the increasing investment in small molecule therapeutics, a sector projected to grow significantly in the coming years. The compound's stability under standard laboratory conditions makes it practical for widespread use.
Future research directions for 2649053-37-0 may include exploration of its biological activities beyond current applications. Computational chemistry approaches, such as molecular docking studies, could reveal new potential targets for this scaffold. Additionally, the development of novel synthetic routes to improve yield and reduce production costs remains an active area of investigation.
In conclusion, 5-chloro-2-(2-isocyanatopropan-2-yl)-1H-indole represents an important chemical entity in modern organic and medicinal chemistry. Its combination of reactivity, structural features, and potential applications ensures its continued relevance in scientific research. As synthetic methodologies advance and biological screening becomes more sophisticated, this compound is likely to play an increasingly significant role in the development of new therapeutic agents.
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